molecular formula C10H20O2 B1591744 Decanoic-d19 acid CAS No. 88170-22-3

Decanoic-d19 acid

Cat. No.: B1591744
CAS No.: 88170-22-3
M. Wt: 191.38 g/mol
InChI Key: GHVNFZFCNZKVNT-KIJKOTCYSA-N
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Description

  • Decanoic Acid-d19 (also known as Capric Acid-d19 or Decylic Acid-d19) is the deuterium-labeled form of Decanoic Acid.
  • Decanoic Acid is a medium-chain triglyceride component that can penetrate the blood-brain barrier.
  • It acts as a non-competitive inhibitor of AMPA receptors, which are involved in neuronal signaling.
  • Notably, Decanoic Acid exhibits antiseizure effects .
  • Mechanism of Action

    Preparation Methods

    • The synthetic route to Decanoic Acid-d19 involves deuterium substitution during its synthesis.
    • Industrial production methods may vary, but typically involve chemical derivatization or enzymatic processes.
  • Chemical Reactions Analysis

    • Decanoic Acid-d19 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as an internal standard for quantifying Decanoic Acid in analytical methods.

      Biology: Investigated for its effects on neuronal function and brain health.

      Medicine: Explored for its antiseizure properties.

      Industry: Potential applications in drug development and lipid-based formulations.

  • Comparison with Similar Compounds

    • Decanoic Acid-d19 stands out due to its deuterium labeling, which aids in quantification studies.
    • Similar compounds include other fatty acids (e.g., lauric acid, myristic acid) and medium-chain triglycerides.

    Properties

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GHVNFZFCNZKVNT-KIJKOTCYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H20O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00583929
    Record name (~2~H_19_)Decanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00583929
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.38 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    88170-22-3
    Record name (~2~H_19_)Decanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00583929
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 88170-22-3
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    We transferred approximately 60% of the required sterile water volume into a suitable container. We added the appropriate amount (as indicated in the table below) of tromethamine, trolamine, citric acid anhydrous, and sodium hydroxide pellets to the container and mixed well until dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. We adjusted the pH to 7.7-7.9 as necessary using 1N sodium hydroxide or 1N hydrochloric acid. We then adjusted the temperature to 45-50° C. by warming on a hotplate and maintained this temperature. We then added the capric acid to the warm solution and mixed until the capric acid was dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. As needed, we adjusted the pH to 7.7-7.9 using 1N sodium hydroxide or 1N hydrochloric acid. We then mixed the solution for 5 minutes. We added appropriate amount of sterile water to equal 100% of the required volume and mixed well.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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